{4-[(2-Methoxyethyl)amino]pteridin-2-yl}(2-pyridylmethyl)amine is a complex organic compound notable for its unique structural features and potential applications in various scientific fields. The compound consists of a pteridine core, which is a bicyclic structure containing nitrogen atoms, and is further functionalized with methoxyethyl and pyridylmethyl groups. This specific arrangement makes it a subject of interest in chemistry, biology, and medicinal research.
This compound can be classified as an organic heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It is also categorized under pteridine derivatives, which are known for their biological significance, particularly in the context of enzyme function and metabolic processes.
The synthesis of {4-[(2-Methoxyethyl)amino]pteridin-2-yl}(2-pyridylmethyl)amine typically involves multi-step organic reactions. The initial step often includes the formation of the pteridine core through cyclization reactions, followed by the introduction of substituents such as methoxyethyl and pyridylmethyl groups via nucleophilic substitution or coupling reactions.
The molecular formula for {4-[(2-Methoxyethyl)amino]pteridin-2-yl}(2-pyridylmethyl)amine is C17H20N6O2. The compound has a molecular weight of 340.4 g/mol.
Property | Data |
---|---|
Molecular Formula | C17H20N6O2 |
Molecular Weight | 340.4 g/mol |
IUPAC Name | 4-N-(2-methoxyethyl)-2-N-[(2-pyridyl)methyl]pteridine-2,4-diamine |
InChI | InChI=1S/C17H20N6O2/c1-24-10-9... |
InChI Key | JJINJOOXNKYAJH-UHFFFAOYSA-N |
Canonical SMILES | COCCNC1=NC(=NC2=NC=CN=C21)NCC3=CC=CC=C3OC |
{4-[(2-Methoxyethyl)amino]pteridin-2-yl}(2-pyridylmethyl)amine can participate in several chemical reactions:
Common reagents for these reactions include:
The reaction conditions such as temperature, solvent choice, and pressure are critical for optimizing yields and selectivity.
The mechanism of action for {4-[(2-Methoxyethyl)amino]pteridin-2-yl}(2-pyridylmethyl)amine likely involves its interaction with specific biological targets such as enzymes or receptors. Upon binding to these targets, it may modulate their activity, influencing various biological pathways. The specifics of these interactions depend on the target's nature and the biological context in which the compound is studied.
The compound exhibits typical characteristics associated with organic compounds, including solubility in organic solvents and potential crystalline forms depending on purity.
Key chemical properties include:
Relevant data indicates that its behavior in different solvents can vary significantly, affecting its reactivity and interaction profiles.
{4-[(2-Methoxyethyl)amino]pteridin-2-yl}(2-pyridylmethyl)amine has diverse applications:
CAS No.: 140631-27-2
CAS No.: 2134602-45-0
CAS No.: 101-87-1
CAS No.: 2624-63-7
CAS No.: 107419-07-8
CAS No.: 90953-74-5